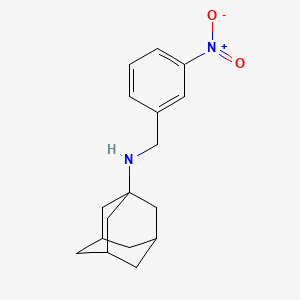

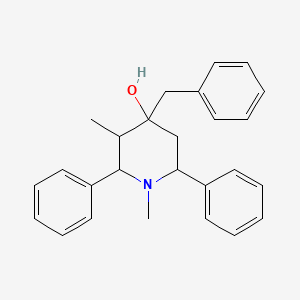

![molecular formula C16H16BrClN2O2 B5062116 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)

4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as acetylcholine chloride, is a neurotransmitter that plays a crucial role in the functioning of the nervous system. It is synthesized in the nerve terminal and released into the synaptic cleft, where it binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of acetylcholine chloride are discussed below.

Mécanisme D'action

Acetylcholine chloride binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. There are two types of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors: nicotinic and muscarinic. Nicotinic receptors are found in the neuromuscular junction and the autonomic ganglia, while muscarinic receptors are found in the parasympathetic nervous system. The binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to nicotinic receptors leads to the initiation of muscle contraction, while the binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to muscarinic receptors leads to the regulation of heart rate, glandular secretion, and smooth muscle contraction.

Biochemical and Physiological Effects

Acetylcholine chloride has various biochemical and physiological effects on the body. It is involved in the regulation of heart rate, glandular secretion, and smooth muscle contraction. Acetylcholine chloride also plays a crucial role in the initiation of muscle contraction. In addition, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

Acetylcholine chloride is widely used in laboratory experiments to study the functioning of the nervous system. Its advantages include its crucial role in the initiation of muscle contraction and its involvement in various physiological processes. However, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has certain limitations, including its short half-life and the difficulty of measuring its concentration in vivo.

Orientations Futures

There are several future directions for the study of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride. One direction is the development of new drugs that target 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors and modulate their activity. Another direction is the study of the role of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new techniques for measuring the concentration of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in vivo will be important for further understanding its role in the functioning of the nervous system.

Méthodes De Synthèse

Acetylcholine chloride is synthesized in the nerve terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase. The reaction results in the formation of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee and CoA. The 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee is then stored in vesicles until it is released into the synaptic cleft upon nerve stimulation.

Applications De Recherche Scientifique

Acetylcholine chloride has been extensively studied in scientific research due to its crucial role in the functioning of the nervous system. It is involved in various physiological processes, including muscle contraction, regulation of heart rate, and regulation of glandular secretion. Acetylcholine chloride has also been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

IUPAC Name |

N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2.BrH/c1-11(16(21)13-3-5-14(17)6-4-13)19-9-7-15(8-10-19)18-12(2)20;/h3-11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHXKGDJUITUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=C(C=C2)NC(=O)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)

![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)

![N-(1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5062077.png)

![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)

![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)